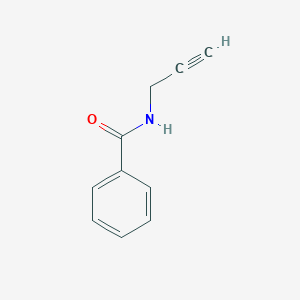

N-(Prop-2-YN-1-YL)benzamide

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including N-2-propynylbenzamide, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and specific reaction conditions can enhance the efficiency and yield of the desired product .

化学反应分析

Types of Reactions

N-(Prop-2-YN-1-YL)benzamide, undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzamides .

科学研究应用

N-(Prop-2-YN-1-YL)benzamide, has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Benzamide derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

作用机制

The mechanism of action of benzamide, N-2-propynyl-, involves its interaction with specific molecular targets. For instance, some benzamide derivatives act as allosteric activators of human glucokinase, enhancing its catalytic activity. This interaction is facilitated by hydrogen bonding and other molecular interactions with the active site residues of the target enzyme .

相似化合物的比较

Similar Compounds

Similar compounds to benzamide, N-2-propynyl-, include:

- 2,3-Dimethoxy-N-(2-propynyl)benzamide

- 2-Iodo-N-(2-propynyl)benzamide

- 4-Iodo-N-(2-propynyl)benzamide

Uniqueness

N-(Prop-2-YN-1-YL)benzamide, is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

生物活性

N-(Prop-2-yn-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, also known as 1-benzamide prop-2-yne derivative, has the molecular formula . Its structure features a benzene ring attached to a prop-2-yne moiety through an amide linkage, which contributes to its biological properties.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as a microRNA-21 inhibitor, which is significant in cancer therapy. A study synthesized various derivatives and tested their inhibitory effects on miR-21 expression in cancer cell lines such as HeLa and U-87 MG. Among these, compound 1j demonstrated the most potent inhibition, enhancing apoptosis and reducing cell proliferation through upregulation of PDCD4, a target gene of miR-21 .

2. Anti-inflammatory Effects

this compound has shown anti-inflammatory properties by inhibiting cyclooxygenase activity. This mechanism is crucial in reducing inflammation and may have implications for treating inflammatory diseases .

3. Antinociceptive Properties

Another area of interest involves its antinociceptive effects. A study focusing on a derivative containing selenium reported significant pain relief in animal models, suggesting involvement of serotonin receptors (5-HT1A and 5-HT2A) in mediating these effects .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: MicroRNA Inhibition in Cancer Therapy

In a pivotal study, researchers synthesized N-(prop-2-yne)-benzamide derivatives to evaluate their efficacy as miR-21 inhibitors. The results indicated that compound 1j showed a concentration-dependent inhibition of miR-21 expression, leading to enhanced apoptosis in cancer cells. This positions the compound as a promising candidate for further development in cancer therapeutics .

Case Study 2: Pain Management

A study investigated the antinociceptive effects of a selenium-containing derivative of N-(prop-2-yne)-benzamide. The compound was administered to mice, demonstrating significant pain reduction through serotonin receptor pathways. This finding suggests potential applications in pain management therapies .

属性

IUPAC Name |

N-prop-2-ynylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWISAVFRFTWMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163367 | |

| Record name | Benzamide, N-2-propynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464-98-8 | |

| Record name | Benzamide, N-2-propynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-2-propynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。